6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Dopamine D3 Receptor Antagonist Design Structure-Activity Relationship

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 1011-42-3) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) alkaloid class, characterized by a 6-methoxy and a 7-hydroxy substitution pattern on the isoquinoline core. In contemporary drug discovery, this specific substitution pattern is not generic; it serves as the privileged arylamine “head” group in a series of dopamine D3 receptor (D3R) antagonists with nanomolar affinity and strong selectivity over the closely related D2 receptor.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1011-42-3
Cat. No. B1597929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
CAS1011-42-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNCCC2=C1)O
InChIInChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3
InChIKeyQWWUCLLPHZUUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 1011-42-3): Core Scaffold for Dopamine D3 Receptor-Selective Ligand Discovery


6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 1011-42-3) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) alkaloid class, characterized by a 6-methoxy and a 7-hydroxy substitution pattern on the isoquinoline core. In contemporary drug discovery, this specific substitution pattern is not generic; it serves as the privileged arylamine “head” group in a series of dopamine D3 receptor (D3R) antagonists with nanomolar affinity and strong selectivity over the closely related D2 receptor [1]. This scaffold is also a key biosynthetic precursor to benzylisoquinoline alkaloids such as (S)-coclaurine, underscoring its broad relevance across both synthetic medicinal chemistry and natural product research [2].

Why 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Cannot Be Replaced by Generic THIQ Analogs in D3R-Targeted Research


The D3R affinity and selectivity of ligands incorporating a THIQ head group are exquisitely sensitive to the aryl substitution pattern. A seminal head-to-head docking and structure-activity relationship (SAR) study demonstrated that the 7-hydroxy group of the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif forms critical hydrogen bonds with Ser192 in the D3R orthosteric site, an interaction that is completely abolished in the 6,7-dimethoxy analog, leading to a measurable loss in D3R affinity [1]. Consequently, simply substituting a generic 6,7-dimethoxy-THIQ or an unsubstituted THIQ building block will fail to recapitulate the binding profile observed with 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, making direct replacement a scientifically invalid strategy for D3R antagonist development.

Quantitative Differentiation Evidence for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in Dopamine Receptor Pharmacology


D3R Affinity Advantage of the 7-Hydroxy Motif Over the 6,7-Dimethoxy Analog

In a controlled structure-activity relationship study, the 6-methoxy-7-hydroxy-THIQ-containing ligand (analogue 7) demonstrated markedly stronger D3R binding affinity compared to its direct 6,7-dimethoxy-THIQ-containing counterpart (analogue 8). Molecular docking attributed this to multiple hydrogen bonds between the free phenol moiety of the 7-hydroxy group and Ser192 of D3R, an interaction missing when the hydroxy group is methylated [1].

Dopamine D3 Receptor Antagonist Design Structure-Activity Relationship

Nanomolar D3R Antagonist Potency and Exceptional D2R/D3R Selectivity Achieved with the Scaffold

The series of D3R antagonists built upon the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group displayed strong D3R affinity with Ki values in the low nanomolar range and very good D3R selectivity over D2R. The most promising ligand in the series exhibited a Ki of 2.3 nM at D3R with 263.7-fold selectivity over D2R, a level of discrimination that is critical for avoiding D2R-mediated side effects [2]. While this specific data point is from a fully elaborated analog, the consistent sub-50 nM D3R affinity and >50-fold selectivity across the series are class-level hallmarks of ligands incorporating this precise head group [1][2].

D3R Antagonist Selectivity Lead Optimization

Structural Rationale for D3R over D2R Selectivity: The Role of ECL2 Stabilization

Docking studies of ligands containing the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group into D3R and D2R crystal structures revealed a unique D3R-specific interaction network. Hydrogen bonding between Ser182 and Tyr365 stabilizes the extracellular loop 2 (ECL2) of D3R, which then interacts favorably with the ligand's tail region. This ECL2 stabilization is absent in D2R due to differential loop positioning, providing a molecular basis for the high D3R selectivity observed with this scaffold [1]. No analogous stabilization is predicted for THIQ head groups lacking the 7-hydroxy substituent.

Molecular Docking D3R Selectivity Extracellular Loop 2

Synthetic Versatility as a Key Intermediate for Diverse Bioactive Alkaloid Scaffolds

Beyond D3R antagonists, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is the immediate precursor to the benzylisoquinoline alkaloid (S)-coclaurine, a central intermediate in the biosynthesis of morphine, papaverine, and bisbenzylisoquinoline alkaloids. Synthetic access to this scaffold therefore enables divergent synthesis of multiple bioactive alkaloid families, a versatility not offered by the 6,7-dimethoxy or N-methyl analogs which are at later biosynthetic stages [1]. The compound serves as a direct Pictet-Spengler substrate with 4-hydroxyphenylacetaldehyde to generate coclaurine, a transformation used in both biosynthetic and chemoenzymatic production routes.

Benzylisoquinoline Alkaloid Natural Product Synthesis Building Block

High-Impact Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in Drug Discovery and Alkaloid Synthesis


Design and Synthesis of Next-Generation D3R-Selective Antagonists for Neuropsychiatric Disorders

Medicinal chemistry teams developing D3R antagonists for schizophrenia, drug addiction, or Parkinson's disease require the 6-methoxy-7-hydroxy-THIQ core to maintain the hydrogen-bond network with Ser192 that drives D3R affinity and the ECL2 stabilization mechanism that confers D2R/D3R selectivity. Use this building block as the arylamine head group when elaborating classical D3 antagonist pharmacophores (aryl amide tail, variable linker). Avoid 6,7-dimethoxy or des-hydroxy analogs, which have been experimentally shown to lose affinity [1]. The scaffold's nanomolar potency (Ki ~2 nM) and >200-fold selectivity window make it suitable for lead optimization and in vivo proof-of-concept studies [2].

Chemoenzymatic Total Synthesis of Benzylisoquinoline Alkaloids (Morphine, Papaverine, Bisbenzylisoquinolines)

As the immediate biosynthetic precursor to (S)-coclaurine, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is the optimal starting material for one-step Pictet-Spengler condensation with 4-hydroxyphenylacetaldehyde to produce the central intermediate of morphine and related alkaloids. This direct route is exploited in engineered microbial production systems (e.g., yeast or E. coli expressing norcoclaurine synthase) and in total synthesis campaigns. Procuring this compound bypasses multiple protection/deprotection steps required when using incorrectly substituted THIQ analogs [3].

Structure-Based Docking Libraries Focused on GPCR Orthosteric Pocket Hydrogen-Bond Networks

Computational chemistry groups constructing focused virtual libraries for D3R or other aminergic GPCR targets should prioritize the 6-methoxy-7-hydroxy-THIQ fragment for its experimentally validated capacity to engage the conserved serine residues in the orthosteric site. The crystal-structure-guided docking workflow established by Gadhiya et al. (using PDB 3PBL and 6CM4) provides a validated protocol for virtual screening that is uniquely applicable to this scaffold and cannot be applied to 6,7-dimethoxy or N-alkyl THIQ fragments without losing the key hydrogen-bond donor [1].

Intermediate for Isotopic Labeling and PET Tracer Development Targeting D3 Receptors

The well-characterized synthetic route to the 6-methoxy-7-hydroxy-THIQ scaffold (via condensation of 3-methoxy-4-hydroxyphenethylamine with formaldehyde equivalents) is amenable to 11C or 18F incorporation. Because the 7-hydroxy group is essential for high D3R affinity and selectivity, this building block is the mandatory starting point for developing D3R-selective PET radioligands. Analogs lacking the free phenol have been shown to lose in vitro binding affinity, making them unsuitable for tracer development [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.